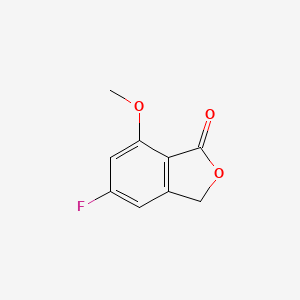

5-Fluoro-7-methoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO3 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

5-fluoro-7-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H7FO3/c1-12-7-3-6(10)2-5-4-13-9(11)8(5)7/h2-3H,4H2,1H3 |

InChI Key |

CZNIOZJXBKIWGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)OC2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 7 Methoxyisobenzofuran 1 3h One and Analogues

Precursor Synthesis and Derivatization Strategies

The foundation for the synthesis of 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one and its analogues lies in the preparation of specifically functionalized benzoic acid derivatives. These precursors must contain the requisite fluorine and methoxy (B1213986) substituents on the aromatic ring, as well as a side chain that can be converted into the lactone ring.

Synthesis of Fluorinated and Methoxylated Benzoic Acid Derivatives

The introduction of fluorine and methoxy groups onto a benzoic acid scaffold is a critical first step. Various synthetic routes can be employed to achieve the desired substitution pattern. One common approach involves the use of commercially available substituted phenols or benzoic acids as starting materials. evitachem.com

For instance, a plausible route to a precursor for this compound could start from a fluorinated methoxytoluene derivative, which is then oxidized to the corresponding benzoic acid. Alternatively, nucleophilic aromatic substitution reactions can be utilized to introduce the methoxy group, while electrophilic fluorination or Sandmeyer-type reactions can be employed for the introduction of the fluorine atom. The synthesis of 2-fluoro-3-methylbenzoic acid has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

Table 1: Examples of Synthetic Methods for Fluorinated and Methoxylated Benzoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Mesityl-7-methylbenziodoxolone | CsF, TEMPO, dry DMF, Argon atmosphere | 2-Fluoro-3-methylbenzoic acid | arkat-usa.org |

| 3-Chloro-o-xylene | O2, Cobalt manganese bromine composite catalyst, 100-210°C, 0.1-3MPa | 2-Methyl-3-chlorobenzoic acid | google.com |

| 2-Hydroxyacetophenones | Modified Baker–Venkataraman reaction | Flavone derivatives | researchgate.net |

Preparation of Substituted o-Alkylbenzoic Acids

With the appropriately substituted aromatic ring in hand, the next step involves the introduction of a side chain at the ortho position to the carboxylic acid group, which will ultimately form the lactone ring. A common precursor is an o-alkylbenzoic acid, such as a 2-methylbenzoic acid derivative. These can be synthesized through various methods, including the oxidation of corresponding o-xylenes or through coupling reactions. A patent describes the preparation of 2-methyl-3-methoxybenzoic acid from 3-chloro-o-xylene, which undergoes oxidation to 2-methyl-3-chlorobenzoic acid, followed by nucleophilic substitution with sodium methoxide (B1231860). google.com

Direct Synthesis Approaches to Isobenzofuran-1(3H)-ones

Once the necessary precursors are synthesized, the final and key step is the formation of the isobenzofuran-1(3H)-one ring system, also known as a phthalide (B148349). This is typically achieved through lactonization, which involves an intramolecular cyclization reaction.

Lactonization Reactions for Phthalide Ring Closure

Lactonization is the intramolecular esterification of a hydroxycarboxylic acid. In the context of phthalide synthesis, this involves the cyclization of a 2-(hydroxymethyl)benzoic acid or a related derivative. The 2-alkylbenzoic acid precursors from the previous step must first be functionalized at the alkyl group, typically through benzylic bromination followed by hydrolysis to introduce the required hydroxymethyl group.

Transition metal catalysis offers a powerful and efficient means of achieving lactonization and constructing the isobenzofuranone core. Various metals, including cobalt, have been shown to catalyze the cyclization of alkynes with α-diazocarbonyls to form substituted furans, which can be precursors to isobenzofuranone structures. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are also widely used in the synthesis of related benzofuran (B130515) derivatives. nih.gov These methods often proceed under mild conditions and with high regioselectivity.

Table 2: Examples of Metal-Catalyzed Cyclization Reactions for Heterocycle Synthesis

| Substrates | Catalyst/Reagents | Product Type | Reference |

| Phenylacetylene and acceptor/acceptor-substituted diazo reagents | [Co(P1)] (Cobalt(II) complex of 3,5-DitBu-IbuPhyrin) | 2,3,5-Trisubstituted furans | nih.gov |

| o-Iodophenol and a terminal alkyne | Palladium, cuprous iodide, tri-phenylphosphine, potassium-fluoride-doped alumina | 2,3-Disubstituted benzofuran | nih.gov |

While metal-catalyzed reactions are prevalent, there is a growing interest in the development of transition-metal-free synthetic routes due to their lower cost and reduced environmental impact. These methods often rely on the use of strong bases or acids to promote cyclization. For example, a one-pot, transition-metal-free process for the synthesis of benzofuran derivatives has been developed using a Smiles rearrangement, which proceeds at room temperature. nih.gov Base-mediated protocols, such as the Hauser–Kraus reaction, can also be employed for the synthesis of isobenzofuranone-containing structures. nih.gov Furthermore, photocatalytic reactions and base-induced cyclizations of appropriately substituted precursors provide alternative pathways to dihydrobenzofuran and related heterocyclic systems. nih.govfrontiersin.org

Table 3: Examples of Transition Metal-Free Cyclization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Smiles Rearrangement | Cs2CO3 in DMSO, room temperature | Benzofuran derivatives | nih.gov |

| Hauser–Kraus Reaction ([4 + 4] annulation) | Cs2CO3 in THF | Isobenzofuranone-spiro-linked benzofuranone | nih.gov |

| Base-induced cyclization | KOH, solvent-free grinding | Dihydrobenzofuran spirooxindole scaffolds | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the preparation of heterocyclic compounds, including isobenzofuranone derivatives. nih.govrdd.edu.iq This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.net The application of microwave energy can be particularly advantageous in cyclization and condensation reactions that are often involved in the synthesis of the isobenzofuranone core. kcl.ac.uk

For the synthesis of analogues of this compound, a microwave-assisted approach could involve the cyclization of a suitably substituted benzoic acid derivative. For instance, a 2-formyl-3-methoxy-5-fluorobenzoic acid could be reacted with a reducing agent under microwave irradiation to facilitate a rapid intramolecular cyclization to form the lactone ring. The efficiency of this method often leads to cleaner reactions with fewer byproducts, simplifying the purification process. nih.gov

| Reaction Type | Reactants | Conditions | Advantage |

| Intramolecular Cyclization | Substituted 2-formylbenzoic acid | Microwave irradiation, catalyst | Reduced reaction time, higher yields |

| Condensation | 2-halobenzoic acid, aldehyde | Microwave irradiation, palladium catalyst | Rapid C-C bond formation and cyclization |

Cascade Reactions for Annulation

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. nih.gov This strategy is characterized by the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates, which enhances synthetic efficiency by reducing the number of steps and purification procedures. nih.gov

The annulation to form the isobenzofuranone ring system can be achieved through various cascade sequences. One such approach involves the reaction of an ortho-substituted benzoic acid with another reactant that triggers a sequence of intramolecular events. For example, a cascade reaction can be initiated by a Michael addition followed by an intramolecular cyclization and dehydration to construct the fused ring system. nih.gov The choice of starting materials and catalysts is crucial in directing the reaction pathway towards the desired product with high selectivity.

Functionalization at the C-3 Position and Other Sites

Functionalization of the isobenzofuranone scaffold, particularly at the C-3 position, is a key strategy for creating a diverse library of analogues with potentially varied chemical and biological properties. The C-3 position is activated by the adjacent oxygen atom and carbonyl group, making it susceptible to a range of chemical transformations.

Methods for introducing substituents at the C-3 position often involve the generation of an anion at this position, followed by reaction with an electrophile. Alternatively, a leaving group can be introduced at the C-3 position, which can then be displaced by a nucleophile. For instance, a 3-hydroxyisobenzofuranone can be activated under acidic conditions to generate a carbocation intermediate, which then reacts with a suitable nucleophile to afford the C-3 substituted product.

Beyond the C-3 position, functionalization at other sites on the aromatic ring, such as the introduction of the fluoro and methoxy groups in this compound, is typically achieved by using appropriately substituted starting materials. evitachem.com

Specific Synthetic Pathways to this compound

The synthesis of the specific compound this compound requires a carefully designed synthetic route that controls the placement of the fluoro and methoxy substituents on the aromatic ring and the formation of the lactone.

Optimization of Reaction Conditions (e.g., solvents, catalysts, temperature)

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the target compound. Key parameters that are often varied include the choice of solvent, catalyst, reaction temperature, and reaction time. researchgate.net

For the synthesis of isobenzofuranone analogues, a systematic screening of solvents may reveal that a particular solvent provides a superior yield due to its polarity and ability to dissolve reactants and intermediates. researchgate.net Catalysts, such as Lewis acids or bases, can significantly influence the rate and selectivity of the cyclization step. nsf.gov The reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. researchgate.net Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. researchgate.net

Table of Optimized Reaction Parameters for a Hypothetical Synthesis:

| Parameter | Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Good solubility of reactants and intermediates. researchgate.net |

| Catalyst | Trifluoroacetic acid (TFA) | Effective in promoting cyclization. nsf.gov |

| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing byproduct formation. researchgate.net |

| Concentration | 0.1 M | Can limit decomposition of starting materials. researchgate.net |

Yield and Purity Considerations in Synthesis

Purification is typically achieved through techniques such as column chromatography, recrystallization, or distillation. google.com The choice of purification method depends on the physical properties of the product and the nature of the impurities. The purity of the final compound is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Regio- and Stereoselectivity in the Synthesis of Substituted Isobenzofuran-1(3H)-ones

Regioselectivity and stereoselectivity are important considerations in the synthesis of substituted isobenzofuran-1(3H)-ones, particularly when multiple reactive sites are present or when chiral centers are being formed.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of analogues of this compound, regioselectivity is crucial when introducing substituents onto the aromatic ring or at different positions of the lactone ring. nsf.gov The directing effects of existing substituents on the aromatic ring play a significant role in determining the position of incoming electrophiles or nucleophiles. nsf.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. When a substituent is introduced at the C-3 position of the isobenzofuranone ring, a new stereocenter can be created. The synthesis of a single enantiomer or diastereomer requires the use of chiral reagents, catalysts, or starting materials. nih.gov For example, an asymmetric synthesis could employ a chiral auxiliary or a chiral catalyst to induce facial selectivity in the attack of a nucleophile on the lactone carbonyl or an intermediate. nih.gov

Chemical Reactivity and Derivatization of 5 Fluoro 7 Methoxyisobenzofuran 1 3h One

Transformations of the Lactone Ring System

The lactone, a cyclic ester, is a key functional group in 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one and is susceptible to various ring-opening reactions. These transformations are fundamental for converting the compact bicyclic structure into more flexible linear chains bearing multiple functional groups.

Ring-Opening Reactions: Under basic conditions (saponification) using aqueous hydroxide, the lactone can be hydrolyzed to yield a carboxylate and a hydroxymethyl group, specifically forming the sodium salt of 2-(hydroxymethyl)-4-fluoro-6-methoxybenzoate. Subsequent acidification would then produce the corresponding carboxylic acid.

Alternatively, acid-catalyzed alcoholysis, for instance with methanol (B129727) and a catalytic amount of a strong acid, can open the ring to form a methyl ester. This reaction results in the formation of methyl 2-(hydroxymethyl)-4-fluoro-6-methoxybenzoate.

Reduction of the Lactone: The ester functionality of the lactone can be reduced using powerful reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone to a diol. This reaction would convert this compound into (5-fluoro-7-methoxy-1,3-dihydroisobenzofuran-1-yl)methanol, which is effectively 2-(hydroxymethyl)-4-fluoro-6-methoxybenzyl alcohol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters and lactones.

Below is a table summarizing potential transformations of the lactone ring.

| Reagent/Condition | Product | Transformation Type |

| 1. NaOH(aq), 2. H₃O⁺ | 2-(Hydroxymethyl)-4-fluoro-6-methoxybenzoic acid | Saponification (Ring-Opening) |

| CH₃OH, H⁺ cat. | Methyl 2-(hydroxymethyl)-4-fluoro-6-methoxybenzoate | Alcoholysis (Ring-Opening) |

| 1. LiAlH₄, 2. H₂O | 2-(Hydroxymethyl)-4-fluoro-6-methoxybenzyl alcohol | Reduction |

Reactions Involving Aromatic Substituents (Fluoro and Methoxy (B1213986) Groups)

The reactivity of the benzene (B151609) ring is significantly influenced by the attached fluoro, methoxy, and fused lactone ring substituents. These groups dictate the feasibility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via a +M (mesomeric) effect.

Fluoro Group (-F): Halogens are deactivating groups due to their strong -I (inductive) effect, but they are also ortho, para-directors because of a competing +M effect where their lone pairs can stabilize the cationic intermediate (arenium ion).

Fused Lactone Ring: The acyl group of the lactone is attached to the aromatic ring, acting as an electron-withdrawing group (-M, -I effects). This deactivates the ring and acts as a meta-director relative to its points of attachment.

Considering the positions on the aromatic ring, the C6 position is the only available site for substitution. The directing effects of the substituents converge on this position: it is ortho to the strongly activating methoxy group at C7 and ortho to the fluoro group at C5. Although the lactone deactivates the ring, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles to the C6 position.

Typical SEAr reactions could include:

Nitration: Using HNO₃/H₂SO₄ to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂/FeBr₃ to introduce a bromo (-Br) group.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl)/AlCl₃ to introduce an acetyl (-COCH₃) group.

The predicted major product for these reactions would be the C6-substituted derivative.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-7-methoxy-6-nitroisobenzofuran-1(3H)-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-fluoro-7-methoxyisobenzofuran-1(3H)-one |

| Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-fluoro-7-methoxyisobenzofuran-1(3H)-one |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. In this compound, the fluorine atom can act as a leaving group. The fused lactone ring functions as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate that forms during an SNAr reaction. This stabilization is crucial for the reaction to proceed.

The fluorine atom is para to the ring-junction carbon bearing the oxygen of the lactone, which contributes to the activation of the C-F bond towards nucleophilic attack. Therefore, the fluorine at C5 is susceptible to displacement by strong nucleophiles. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol could replace the fluorine with a second methoxy group. Similarly, other nucleophiles like amines (e.g., pyrrolidine) or thiolates could be used to introduce different functionalities at this position.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | NaOCH₃ | 5,7-Dimethoxyisobenzofuran-1(3H)-one |

| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-7-methoxyisobenzofuran-1(3H)-one |

| Thiolate | NaSPh | 7-Methoxy-5-(phenylthio)isobenzofuran-1(3H)-one |

Functional Group Interconversions and New Bond Formation

Beyond the primary reactions of the lactone and aromatic rings, various other transformations can be envisaged. The methoxy group, for instance, can be cleaved to reveal a phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃. This would yield 5-fluoro-7-hydroxyisobenzofuran-1(3H)-one, providing a new site for further derivatization, such as etherification or esterification.

The combination of the reactions described above allows for a multitude of functional group interconversions. For example, a sequence involving SNAr to replace fluorine with an amino group, followed by reduction of the lactone, would transform the original molecule into an amino-substituted diol.

Synthesis of Advanced Building Blocks and Complex Molecules from this compound

The diverse reactivity of this compound makes it a valuable scaffold or "building block" for the synthesis of more complex molecular architectures. By strategically applying the reactions outlined, chemists can introduce new functional groups and build upon the core structure.

For example, the diol obtained from the reduction of the lactone could be used in polymerization reactions or as a ligand for metal complexes. The carboxylic acid formed from lactone hydrolysis could be coupled with amines or alcohols to form amides and esters, respectively, which is a common strategy in the synthesis of bioactive compounds and pharmaceuticals. Furthermore, the ability to functionalize the aromatic ring at the C6 position via SEAr or the C5 position via SNAr allows for the precise placement of substituents, enabling the synthesis of highly functionalized and structurally complex isobenzofuran (B1246724) derivatives. These derivatives could serve as key intermediates in the synthesis of natural products or novel materials.

Structural Characterization and Analytical Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By probing how the molecule interacts with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for complete characterization. nih.govnih.gov

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the expected signals would include:

Aromatic Protons: Two signals are anticipated in the aromatic region of the spectrum. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom will influence their chemical shifts.

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group in the lactone ring (at position 3) is expected. In related phthalide (B148349) structures, this signal often appears around δ 5.12 ppm. mdpi.com

Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group is expected, typically in the range of δ 3.8-4.0 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include:

Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 165-175 ppm) corresponding to the lactone carbonyl carbon. mdpi.com

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

Methylene Carbon (-CH₂-): A signal for the C3 carbon of the lactone ring, expected around δ 65-70 ppm. mdpi.com

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon, typically appearing around δ 56-62 ppm. The precise chemical shift can be influenced by the presence of adjacent substituents. researchgate.net

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for its characterization. huji.ac.ilwikipedia.orgbiophysics.org

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.orgbiophysics.org

Wide Chemical Shift Range: Fluorine NMR spectra have a very large chemical shift dispersion, which minimizes signal overlap and provides high resolution. huji.ac.ilwikipedia.org For an aryl fluoride, the signal is expected in a characteristic range.

Spin-Spin Coupling: The ¹⁹F nucleus couples with nearby ¹H and ¹³C nuclei, providing valuable information for assigning signals in the other NMR spectra. nih.govrsc.org

| Technique | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H NMR | Aromatic H (x2) | ~6.5 - 8.0 | Doublets or doublets of doublets (coupling to F and other H) |

| Methylene H₂ (C3) | ~5.1 - 5.3 | Singlet | |

| Methoxy H₃ (C7) | ~3.8 - 4.0 | Singlet | |

| Solvent-dependent. Predictions based on analogous structures. mdpi.com | |||

| ¹³C NMR | Carbonyl C (C1) | ~165 - 175 | Singlet or small doublet (coupling to F) |

| Aromatic C (x6) | ~100 - 160 | Singlets and doublets (due to C-F coupling) | |

| Methylene C (C3) | ~65 - 70 | Singlet or small doublet (coupling to F) | |

| Methoxy C (C7) | ~56 - 62 | Singlet | |

| Predictions based on analogous structures. mdpi.comresearchgate.net | |||

| ¹⁹F NMR | Aromatic F (C5) | ~-100 to -140 | Multiplet (coupling to aromatic protons) |

| Referenced to CFCl₃. Range typical for fluoroaromatic compounds. wikipedia.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present. vscht.cz For this compound, the IR spectrum would be dominated by a strong absorption from the carbonyl group of the five-membered lactone ring.

Key characteristic absorption bands expected are:

C=O Stretch (Lactone): A very strong and sharp band is expected in the region of 1760-1720 cm⁻¹. In similar isobenzofuranone derivatives, this peak has been observed around 1685 cm⁻¹. mdpi.com

C-O Stretch: Bands corresponding to the C-O stretching of the lactone and the methoxy ether group would appear in the 1300-1000 cm⁻¹ region.

C=C Stretch (Aromatic): Medium to weak absorptions between 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹. vscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂, -OCH₃) | 3000 - 2850 | Medium |

| C=O Stretch | Lactone | 1760 - 1720 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Lactone, Ether | 1300 - 1000 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (molecular formula C₉H₇FO₃), the calculated monoisotopic mass is 182.0379 u. HRMS would be expected to confirm this exact mass.

The fragmentation pattern observed in the mass spectrum provides structural information. For phthalide-type structures, a characteristic fragmentation pathway involves the formation of a stable phthalidyl cation. imjst.org Other common fragmentation patterns for aromatic compounds include the loss of small, stable neutral molecules like carbon monoxide (CO). libretexts.orgunideb.hu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene ring, corresponding to π-π* electronic transitions. researchgate.net

Chromatographic Techniques for Purification and Analysis (HPLC, LC-MS, GC)

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common method for analyzing isobenzofuranone derivatives. sielc.comsielc.comacs.org The purity is determined by integrating the area of the peak corresponding to the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It allows for the simultaneous separation of components in a mixture and the determination of their molecular weights, making it a powerful tool for reaction monitoring and impurity profiling.

Gas Chromatography (GC): While less common for relatively non-volatile compounds, GC could be used for the analysis of phthalides, potentially after derivatization to increase volatility. nih.gov It is often coupled with mass spectrometry (GC-MS) for definitive peak identification.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its connectivity and stereochemistry. Based on studies of closely related compounds, such as 5-methoxyisobenzofuran-1(3H)-one, the isobenzofuranone core is expected to be essentially planar. nih.gov The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. nih.govlibretexts.org

Computational and Theoretical Investigations of 5 Fluoro 7 Methoxyisobenzofuran 1 3h One

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computations, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and electronic characteristics.

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting reactivity. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability and polarizability. nih.govmaterialsciencejournal.org A smaller gap generally suggests higher reactivity. nih.gov

For 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one, one would expect the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom to significantly influence the electron density distribution across the aromatic ring and the lactone moiety. However, without specific calculations, the precise HOMO-LUMO energies and the visualization of these frontier orbitals for this compound remain undetermined.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on published results for this specific compound.)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | Not Available | Relates to electron-donating ability |

| LUMO Energy | Not Available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Not Available | Indicates chemical reactivity and stability |

| Dipole Moment | Not Available | Measures molecular polarity |

Conformational analysis is used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For a relatively rigid structure like this compound, the primary focus would be on the orientation of the methoxy group relative to the isobenzofuranone core. While the core structure is largely planar, rotation around the aryl-oxygen bond of the methoxy group could lead to different conformers with varying energies. Computational methods can calculate the potential energy surface to identify the global minimum energy conformation, which is crucial for understanding receptor binding and intermolecular interactions. frontiersin.org

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, helping to understand how a molecule is formed.

The synthesis of isobenzofuranone derivatives can proceed through various routes. evitachem.com Computational studies can model these pathways to predict their feasibility. By calculating the energies of reactants, intermediates, and products, chemists can identify the most thermodynamically favorable route. For this compound, this could involve modeling reactions such as the cyclization of a substituted benzoic acid derivative.

Beyond thermodynamics, computational analysis can elucidate the kinetics of a reaction by identifying and characterizing its transition states. A transition state is the highest energy point along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. This analysis is vital for optimizing reaction conditions, such as temperature and catalyst choice, for the synthesis of this compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies, often part of computer-aided drug design, aim to correlate a molecule's structural features with its biological activity. drugdesign.org For the isobenzofuranone class of compounds, which have shown potential in various biological applications, computational SAR can be invaluable. nih.govnih.gov

For this compound, a computational SAR study would involve creating a model based on a series of related analogues. This model could then predict how modifications to the fluoro or methoxy groups, or changes at other positions on the isobenzofuranone scaffold, might enhance or diminish a specific biological effect. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use calculated descriptors (e.g., electronic, steric, and hydrophobic properties) to build a statistical model that predicts the activity of novel compounds. researchgate.netresearchgate.net Such studies would be essential in guiding the synthesis of more potent and selective derivatives, but no such specific study for this compound is currently available.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.gov While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous isobenzofuran-1(3H)-one derivatives provides a framework for how this compound might be investigated.

Docking studies on related compounds have been performed to elucidate their mechanism of action. For instance, derivatives of (Z)-3-benzylideneisobenzofuran-1(3H)-one, identified as potent antioxidants and antiplatelet agents, were subjected to in silico docking studies to validate the biological results. nih.gov Similarly, docking analyses have been used to understand how novel isobenzofuran-1(3H)-one derivatives interact with targets like the TWIK-related potassium channel-1 (TREK-1), which is implicated in neuroprotection. nih.gov These studies typically involve placing the ligand into the binding site of the target protein and scoring the different poses based on factors like intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Molecular dynamics simulations can further refine the results of molecular docking by simulating the movements of the protein-ligand complex over time. nih.gov This provides a more dynamic picture of the interaction and can help assess the stability of the predicted binding mode. nih.gov For the isobenzofuran-1(3H)-one scaffold, MD simulations would be valuable for confirming the stability of the ligand within the active site of a target enzyme or receptor. nih.govnih.gov

The following table summarizes potential biological targets for isobenzofuran-1(3H)-one derivatives that could be investigated for this compound using molecular docking and dynamics simulations.

| Biological Target | Therapeutic Area | Rationale for Investigation |

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory, Antiplatelet | Isobenzofuran-1(3H)-ones have shown potential as antiplatelet agents, and COX-1 is a key enzyme in platelet aggregation. nih.gov |

| TWIK-related potassium channel-1 (TREK-1) | Neuroprotection | Inhibition of TREK-1 is a strategy for achieving neuroprotection in conditions like ischemic stroke. nih.gov |

| Serotonin (B10506) Transporter (SERT) | Antidepressant | Derivatives of isobenzofuran-1(3H)-one have been designed as serotonin reuptake inhibitors. nih.gov |

| Perforin | Immunosuppression | Aryl-substituted isobenzofuran-1(3H)-ones have been identified as inhibitors of the pore-forming protein perforin. echemcom.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.mejocpr.com The fundamental principle is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. fiveable.me

For the isobenzofuran-1(3H)-one class of compounds, QSAR studies can be instrumental in identifying the key structural features that govern their activity. echemcom.com A QSAR study was conducted on a series of aryl-substituted isobenzofuran-1(3H)-one derivatives as inhibitors of the pore-forming protein perforin. echemcom.com In this study, various molecular descriptors—numerical values that quantify different aspects of a molecule's structure—were calculated for each compound. echemcom.com These descriptors fall into several categories:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape and size of the molecule.

Electronic descriptors: Quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: Include properties like lipophilicity (log P) and molar refractivity. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. echemcom.com The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their structure. jocpr.com Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.com

The table below provides examples of descriptor classes that are typically used in QSAR studies of heterocyclic compounds like isobenzofuran-1(3H)-ones.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and composition. |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching of the molecular skeleton. |

| Geometrical | Molecular surface area, Volume, Ovality | 3D aspects of the molecule's size and shape. |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability of the molecule. |

By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the mechanism of action. echemcom.com For example, if a descriptor related to lipophilicity is found to be positively correlated with activity, it might suggest that the compound needs to cross a biological membrane to reach its target. echemcom.com

Scaffold-Hopping and Lead Optimization Principles Applied to Isobenzofuran-1(3H)-ones

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Scaffold-hopping is a strategy used within lead optimization where the core structure (scaffold) of the lead compound is replaced with a structurally different scaffold, while aiming to maintain or improve the biological activity. rsc.org

The isobenzofuran-1(3H)-one core is a versatile scaffold that has been explored for a wide range of biological activities, making it an excellent candidate for lead optimization and scaffold hopping strategies. nih.govresearchgate.net The diverse biological activities reported for its derivatives, including antidepressant, neuroprotective, antioxidant, and antiplatelet effects, demonstrate that modifications to this core can significantly alter its therapeutic application. nih.govnih.govnih.gov

Lead Optimization: For the isobenzofuran-1(3H)-one scaffold, lead optimization would involve systematically modifying the substituents on the benzene (B151609) ring and at the 3-position of the lactone ring. For example, in the case of this compound, optimization efforts could explore:

Varying the position and nature of the halogen: Replacing the fluorine at the 5-position with other halogens (Cl, Br) or moving it to other positions on the ring to modulate electronic properties and binding interactions.

Modifying the methoxy group: Replacing the methoxy group with other alkyl or aryl ethers, or with bioisosteric replacements like a hydroxyl or an amino group, to alter solubility and hydrogen bonding capacity. wikipedia.org

Introducing substituents at the 3-position: This position is a common point of modification in many biologically active isobenzofuranones, often leading to significant changes in activity. researchgate.netimjst.org

Scaffold-Hopping: Scaffold-hopping involves replacing the isobenzofuran-1(3H)-one core with other bicyclic or heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. rsc.org This strategy can be used to overcome issues with the original scaffold, such as metabolic instability, toxicity, or poor physicochemical properties, and can also lead to novel intellectual property. drughunter.com

Potential bioisosteric replacements or scaffold hops for the isobenzofuran-1(3H)-one core could include:

Phthalimides: Where the lactone oxygen is replaced by a nitrogen atom.

Indolinones: A five-membered nitrogen-containing ring fused to a benzene ring.

Benzofurans: Which lack the carbonyl group of the lactone ring. nih.gov

Thioisobenzofuranones: Where the lactone oxygen is replaced by a sulfur atom.

The choice of a new scaffold is guided by computational modeling and a deep understanding of the structure-activity relationships of the original series. rsc.org The goal is to find a new core that improves upon the weaknesses of the isobenzofuran-1(3H)-one scaffold while retaining the desired biological activity. drughunter.com

The following table illustrates how the isobenzofuran-1(3H)-one scaffold has been decorated to achieve different biological outcomes, highlighting the principles of lead optimization.

| Derivative Class | Key Structural Features | Observed Biological Activity |

| Aryl-substituted isobenzofuran-1(3H)-ones | An aryl group, often at the 3-position. | Inhibition of perforin. echemcom.com |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | A benzylidene moiety at the 3-position. | Antioxidant and antiplatelet activity. nih.gov |

| Novel isobenzofuran-1(3H)-one derivatives | Various complex substituents designed to target specific receptors. | Antidepressant (via serotonin reuptake inhibition). nih.gov |

| Cpd8l (an isobenzofuran-1(3H)-one derivative) | Specific substitutions leading to selective TREK-1 inhibition. | Neuroprotective effects. nih.gov |

Mechanistic Biological Activity Studies and Molecular Target Interactions

Investigation of Biological Activity Profiles of Isobenzofuran-1(3H)-ones

The isobenzofuran-1(3H)-one core, also known as a phthalide (B148349), is a recurring motif in numerous natural and synthetic compounds that exhibit a wide array of biological effects. These activities are largely attributed to the diverse functionalities that can be introduced at various positions on the fused ring system.

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The proposed mechanisms often involve the induction of DNA damage, leading to programmed cell death (apoptosis) or necrosis. nih.gov

For instance, isobenzofuranones derived from anacardic acids have shown notable activity against HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma cell lines. nih.gov Mechanistic analyses of these compounds indicated that their cytotoxic action is linked to the induction of DNA damage. nih.gov Furthermore, a series of C-3 functionalized isobenzofuran-1(3H)-ones were evaluated for their antiproliferative activity against U937 lymphoma and K562 myeloid leukemia cells. nih.gov Certain derivatives exhibited strong inhibitory activity, with IC50 values indicating a more potent effect than the established anticancer drug etoposide (B1684455) against the K562 cell line. nih.gov

The presence of specific substituents plays a crucial role in the cytotoxic potency of these compounds. For example, fluorinated isatins, a related class of heterocyclic compounds, have been shown to induce apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production in tumor cells. mdpi.com While not direct evidence for 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one, this suggests that the fluorine atom could contribute to enhanced cytotoxic activity.

Table 1: In vitro Antiproliferative Activity of Selected Isobenzofuran-1(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 16 | K562 | 2.79 |

| Derivative 18 | K562 | 1.71 |

| Etoposide (VP16) | K562 | 7.06 |

| Derivative 16 | U937 | Moderate Effect |

| Derivative 17 | U937 | Moderate Effect |

| Derivative 18 | U937 | Moderate Effect |

Data sourced from a study on C-3 functionalized isobenzofuran-1(3H)-ones. nih.gov

The isobenzofuran-1(3H)-one scaffold has been identified in compounds with notable antimicrobial properties. While the precise mechanisms are still under investigation for many derivatives, some insights have been gained. For some related benzofuran (B130515) derivatives, it is suggested that their antimicrobial action may involve the disruption of microbial cell membranes due to their hydrophobic nature. nih.gov The presence of methoxy (B1213986) groups in certain benzofuran derivatives has been associated with antimicrobial activity. nih.gov

Studies on some antimicrobial compounds suggest that they may interfere with the biosynthesis of the bacterial cell wall. For example, some flavonoids have been shown to bind directly to peptidoglycan, leading to cell damage. researchgate.net Although not directly demonstrated for isobenzofuranones, this represents a potential mechanism of action.

Certain isobenzofuran-1(3H)-one derivatives have been reported to possess anti-inflammatory and antioxidant activities. The antioxidant effects are often attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals. mdpi.com

The anti-inflammatory mechanisms of related benzofuran compounds have been linked to the modulation of key signaling pathways. For instance, some benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Furthermore, these compounds can suppress the activation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. mdpi.comnih.gov This suppression leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets of isobenzofuran-1(3H)-ones is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutic agents.

Research has identified specific enzymes that are inhibited by certain isobenzofuran-1(3H)-one derivatives.

Topoisomerase Inhibition: A significant finding is the identification of Leishmania donovani topoisomerase II (LdTopII) as a target for some isobenzofuranone derivatives. nih.govnih.gov These compounds act as catalytic inhibitors, interfering with the formation of the topoisomerase II-DNA binary complex, which ultimately leads to apoptosis-like cell death in the parasite. nih.gov This mechanism is distinct from topoisomerase poisons that stabilize the enzyme-DNA cleavage complex. nih.govembopress.org

Kinase Inhibition: The protein kinase C (PKC) family of enzymes, which are key players in intracellular signal transduction, have also been identified as targets for isobenzofuranones. nih.gov Novel PKC ligands with an isobenzofuranone template have been designed and synthesized, with some derivatives showing strong binding activity to PKCα. nih.gov Additionally, in silico studies on some C-3 functionalized isobenzofuran-1(3H)-ones have suggested a potential for these compounds to act as kinase inhibitors. nih.gov

While specific receptor binding studies for this compound are lacking, research on related benzofuran structures provides insights into potential interactions.

Microtubule Dynamics: Novel benzo[b]furan derivatives have been identified as having anti-microtubule activity. These compounds were found to inhibit the polymerization of tubulin monomers in vitro, leading to a decrease in cellular microtubules and arresting cells in the G2/M phase of the cell cycle. youtube.comnih.gov Molecular docking studies suggest that these benzofurans may bind to the colchicine (B1669291) binding pocket of tubulin. researchgate.net This disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. nih.gov

Table 2: Summary of Potential Molecular Targets of Isobenzofuran-1(3H)-one Derivatives

| Molecular Target | Proposed Mechanism of Action | Biological Effect |

|---|---|---|

| Leishmania donovani Topoisomerase II | Catalytic inhibition; interference with enzyme-DNA complex formation. nih.gov | Antileishmanial activity, induction of apoptosis. nih.gov |

| Protein Kinase C (PKC) | Ligand binding to the C1B domain. nih.gov | Modulation of intracellular signaling. nih.gov |

| Tubulin | Inhibition of microtubule polymerization. researchgate.net | Cell cycle arrest at G2/M phase, apoptosis. youtube.com |

| NF-κB and MAPK Pathways | Inhibition of phosphorylation of key proteins. mdpi.comnih.gov | Anti-inflammatory effects. mdpi.comnih.gov |

Modulation of Cellular Processes

Research into the biological effects of fluorinated isobenzofuranone derivatives has explored their potential to modulate critical cellular processes, including cell cycle progression and apoptosis (programmed cell death). While direct studies on this compound are not extensively detailed in the available literature, the broader class of benzofuran and isobenzofuranone compounds, as well as other fluorinated molecules, have demonstrated significant activity in these pathways.

For instance, studies on various cancer cell lines have shown that fluorinated compounds can induce cell cycle arrest, a crucial mechanism for halting the proliferation of cancer cells. nih.govmdpi.com The chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), a fluorinated pyrimidine (B1678525) analog, is known to cause an increase in G1/S phase cells and can trigger apoptosis through caspase-dependent pathways. nih.govnih.gov Halogenated benzofuran derivatives have also been observed to induce cell cycle arrest at the G2/M phase in liver and lung cancer cell lines. mdpi.com This suggests that the presence of a fluorine atom in a molecule like this compound could confer the ability to interfere with the cell division cycle.

Apoptosis induction is another key mechanism by which anticancer agents exert their effects. The process can be initiated through various signaling pathways, often involving the activation of caspases, a family of protease enzymes. nih.gov Research has shown that certain natural compounds can effectively induce apoptosis in human neuroblastoma cells, highlighting the potential of such molecules in cancer therapy. nih.gov The activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, has been identified as a key step in 5-FU-induced apoptosis in colorectal cancer cells. nih.gov Given that isobenzofuran-1(3H)-ones have shown antiproliferative activity, it is plausible that their mechanism involves the induction of apoptosis, a common outcome of cytotoxic effects. nih.govnih.gov

Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of isobenzofuranone derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.

Impact of Fluoro Substitution on Biological Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's biological properties. mdpi.com The presence of a fluorine atom can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. nih.gov In the context of benzofuran derivatives, the addition of halogen atoms like fluorine, chlorine, or bromine has often resulted in a marked increase in anticancer activities. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity between the ligand and its target protein. nih.gov

However, the effect of fluorination is highly position-dependent and does not always lead to improved activity. For example, studies on fluorinated cannabinoids showed that a fluorine substitution at the C-1 position had a significant detrimental effect on CB1 receptor binding affinity. nih.gov This underscores the importance of precise placement of the fluorine substituent to achieve the desired biological outcome. For this compound, the fluorine at the 5-position is expected to influence the electronic properties of the aromatic ring, which could modulate its interaction with molecular targets.

Role of Methoxy Group in Ligand-Target Interactions

The methoxy group (-OCH3) is a prevalent feature in many biologically active molecules and approved drugs. nih.gov It can significantly influence a compound's physicochemical properties and its interaction with target proteins. researchgate.net The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor. researchgate.net These hydrogen bonds can stabilize the ligand-protein complex, leading to higher binding affinity and potency.

Furthermore, the methoxy group can enhance a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net In some contexts, the methoxy group strengthens hydrophobic interactions within the binding pocket. researchgate.net The presence of the methoxy group at the 7-position of the isobenzofuranone core in this compound could therefore play a critical role in its binding orientation and affinity for its biological target(s).

Modifications of the Isobenzofuran-1(3H)-one Core and their Mechanistic Implications

The isobenzofuran-1(3H)-one, or phthalide, core is a versatile scaffold found in numerous natural and synthetic compounds with diverse biological activities. nih.govimjst.org Modifications to this core structure have been extensively explored to develop new therapeutic agents. One of the most common sites for modification is the C-3 position of the lactone ring.

A study involving the synthesis of a series of C-3 functionalized isobenzofuran-1(3H)-ones revealed that the nature of the substituent at this position has a profound impact on antiproliferative activity against lymphoma (U937) and myeloid leukemia (K562) cell lines. nih.gov For instance, derivatives with certain aromatic and aliphatic groups at C-3 showed strong inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, superior to the commercial drug etoposide. nih.govresearchgate.net

Below is a data table summarizing the antiproliferative activity of selected C-3 modified isobenzofuran-1(3H)-one derivatives, illustrating the impact of these structural changes.

| Compound | Substituent at C-3 | IC50 on U937 cells (µM) | IC50 on K562 cells (µM) |

|---|---|---|---|

| 16 | (E)-1-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)-ethylidene | 32.89 | 2.79 |

| 17 | (E)-1-(3-oxo-1-phenyl-but-1-enylamino)-ethylidene | 32.87 | 12.11 |

| 18 | (E)-1-(2-acetyl-3-hydroxy-5,5-dimethyl-cyclohex-2-enylamino)-ethylidene | 32.22 | 1.71 |

| Etoposide (VP16) | Positive Control | 23.49 | 4.27 |

Data sourced from a study on C-3 functionalized isobenzofuran-1(3H)-ones. nih.govresearchgate.net

These findings demonstrate that modifications to the isobenzofuran-1(3H)-one core, particularly at the C-3 position, are a critical determinant of biological activity and provide a strategic avenue for the development of novel therapeutic agents.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one Analogues

The exploration of the chemical space around the this compound core necessitates the development of innovative and efficient synthetic methodologies. Current approaches to the synthesis of isobenzofuran-1(3H)-ones, also known as phthalides, provide a foundation for future work.

Established methods for constructing the isobenzofuran-1(3H)-one core include:

One-step conversion of o-alkylbenzoic acids using reagents like NaBrO3/NaHSO3. nih.gov

Silver-catalyzed 5-exo-dig cyclization of 2-iodobenzoic acids with terminal alkynes. nih.gov

Reaction of o-phthalaldehydic acid with primary and secondary amines. imjst.org

Palladium-catalyzed C-H activation and annulation of benzoic acids and propiophenones. researchgate.net

Sulphamic acid-catalyzed condensation of 2-carboxybenzaldehyde (B143210) with ketones. researchgate.net

Future research will likely focus on developing stereoselective and regioselective methods to introduce further diversity into the this compound scaffold. The use of transition-metal catalysis, photoredox catalysis, and enzymatic transformations could provide access to novel analogues with precisely controlled stereochemistry, which is often crucial for biological activity. Furthermore, the development of one-pot and multicomponent reactions will be instrumental in improving synthetic efficiency and enabling the rapid generation of libraries of analogues for high-throughput screening.

Table 1: Selected Synthetic Methodologies for Isobenzofuran-1(3H)-one Derivatives

| Method | Starting Materials | Reagents/Catalysts | Key Features |

| Oxidation/Cyclization | o-Alkylbenzoic acids | NaBrO3/NaHSO3 | Convenient one-step conversion |

| Silver-Catalyzed Cyclization | 2-Iodobenzoic acids, Terminal alkynes | Silver Oxide Nanoparticles (Ag2ONPs) | High regioselectivity, good yields |

| Condensation | o-Phthalaldehydic acid, Amines | - | Forms 3-substituted derivatives |

| Palladium-Catalyzed Annulation | Benzoic acids, Propiophenones | Palladium acetate | C-H activation strategy |

| Acid-Catalyzed Condensation | 2-Carboxybenzaldehyde, Ketones | Sulphamic acid | Efficient condensation |

Advanced Mechanistic Studies of Biological Activities

While various biological activities have been reported for the broader class of isobenzofuran-1(3H)-ones, detailed mechanistic studies are essential to understand how these compounds exert their effects at a molecular level. For analogues of this compound, this will involve a combination of biochemical, cellular, and in vivo studies.

For instance, some (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been shown to inhibit platelet aggregation by targeting the cyclooxygenase-1 (COX-1) enzyme. nih.gov Other derivatives have demonstrated potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. nih.gov The antidepressant effects of certain isobenzofuran-1(3H)-one derivatives are linked to the inhibition of serotonin (B10506) reuptake and enhancement of neurogenesis-related proteins. nih.gov

Future mechanistic studies should employ advanced techniques such as:

Proteomics and Metabolomics: To identify global changes in protein expression and metabolite profiles in response to compound treatment.

Chemical Biology Probes: To identify direct protein targets through techniques like activity-based protein profiling.

Structural Biology: X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of compound-target complexes, providing insights into binding interactions.

Advanced Imaging Techniques: To visualize the subcellular localization of the compounds and their effects on cellular processes in real-time.

These studies will be crucial for optimizing the therapeutic potential of this compound analogues and for understanding any potential off-target effects.

Exploration of New Molecular Targets for Isobenzofuran-1(3H)-one Scaffolds

The isobenzofuran-1(3H)-one scaffold has already been shown to interact with a range of biological targets, highlighting its versatility. nih.govnih.govnih.govresearchgate.netacs.org The exploration of new molecular targets is a key avenue for future research and could lead to the development of therapies for a wider range of diseases.

Table 2: Known Molecular Targets of Isobenzofuran-1(3H)-one Derivatives

| Molecular Target | Biological Activity | Reference |

| Cyclooxygenase-1 (COX-1) | Antiplatelet | nih.gov |

| α-Glucosidase | Antidiabetic | nih.gov |

| α-Amylase | Antidiabetic | nih.gov |

| Tyrosinase | Potential in treating hyperpigmentation | researchgate.netnih.gov |

| TREK-1 Potassium Channel | Neuroprotection | acs.org |

| Serotonin Transporter (SERT) | Antidepressant | nih.gov |

High-throughput screening of this compound and its analogues against large panels of proteins, such as kinases, phosphatases, and epigenetic targets, could reveal novel and unexpected biological activities. oncotarget.com Phenotypic screening, where the effect of a compound on a cellular or organismal phenotype is observed without prior knowledge of the target, is another powerful approach to identify new therapeutic applications. Once a hit is identified, target deconvolution studies can be employed to elucidate the mechanism of action. nih.gov

Application of Advanced Computational Tools for Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the this compound scaffold, advanced computational methods can be applied to accelerate the design and development of new analogues with improved properties.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of isobenzofuran-1(3H)-one derivatives to their protein targets, providing insights into the key interactions that govern binding affinity and selectivity. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. echemcom.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to design novel scaffolds that mimic the active conformation.

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules with greater accuracy.

These computational tools will enable a more rational and efficient design of this compound analogues with desired biological activities, reducing the time and cost associated with traditional trial-and-error approaches.

Potential for this compound as a Versatile Chemical Building Block for Diverse Applications

Beyond its potential as a biologically active molecule, this compound can serve as a versatile building block, or synthon, for the synthesis of more complex molecules. The isobenzofuran-1(3H)-one core can be found in a variety of natural products and can be used as a precursor for the synthesis of functionalized naphthalenes, anthracenes, and other polycyclic aromatic systems. researchgate.net

The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring of this compound provides handles for further chemical modification. The fluorine atom can modulate the electronic properties and metabolic stability of the molecule, while the methoxy group can be a site for demethylation and subsequent functionalization. The lactone ring can also be opened to reveal carboxylic acid and alcohol functionalities, which can be further elaborated.

Future research in this area could explore the use of this compound in:

Total Synthesis of Natural Products: As a key intermediate in the synthesis of complex natural products containing the phthalide (B148349) motif.

Materials Science: As a monomer for the synthesis of novel polymers with unique optical or electronic properties.

Agrochemicals: As a scaffold for the development of new herbicides, insecticides, or fungicides. nih.gov

The versatility of this compound as a chemical building block opens up a wide range of possibilities for its application in various fields of chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.